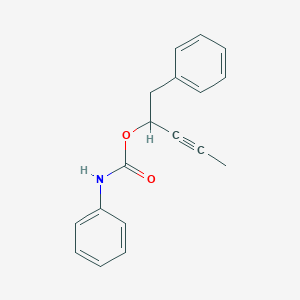
1-Benzyl-2-butynyl phenylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-2-butynyl phenylcarbamate is a useful research compound. Its molecular formula is C18H17NO2 and its molecular weight is 279.3g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
1.1 Inhibition of Kinases
Recent studies have indicated that compounds similar to 1-benzyl-2-butynyl phenylcarbamate can selectively inhibit glycogen synthase kinase 3 (GSK3), a kinase associated with various diseases, including cancer and neurodegenerative disorders. The ability to target specific isoforms of GSK3 suggests potential therapeutic applications in treating conditions such as Fragile X syndrome, attention deficit hyperactivity disorder (ADHD), and diabetes .
Case Study: GSK3 Inhibition
- Objective : To evaluate the efficacy of phenylcarbamate derivatives in inhibiting GSK3.
- Method : In vitro assays using cell lines expressing GSK3.
- Results : Selective inhibition was observed, leading to decreased cell proliferation in cancer cell lines.
1.2 Anti-inflammatory Activity
Research has shown that derivatives of phenylcarbamates exhibit anti-inflammatory properties. For instance, a series of tert-butyl substituted benzamido phenylcarbamate derivatives were synthesized and tested for their anti-inflammatory effects using the carrageenan-induced rat paw edema model. The compounds showed significant inhibition rates compared to standard anti-inflammatory drugs .
Data Table: Anti-inflammatory Activity of Phenylcarbamate Derivatives
| Compound | Inhibition Percentage (%) | Time (hours) |
|---|---|---|
| 4a | 54.239 | 9 |
| 4b | 39.021 | 12 |
Agricultural Applications
2.1 Herbicidal Activity
The compound has been studied for its herbicidal properties, particularly in controlling wild oats in wheat crops. Research indicates that applying specific concentrations can reduce herbicidal injury to crops while effectively managing weed growth .
Case Study: Herbicide Efficacy
- Objective : To assess the impact of this compound on wheat and wild oats.
- Method : Field trials with varying application rates.
- Results : Lower concentrations showed reduced injury to wheat while effectively controlling wild oats.
Data Table: Herbicidal Effects on Wheat Growth
| Application Rate (oz/bushel) | Control Height (cm) | Treated Height (cm) |
|---|---|---|
| 0 | 34 | - |
| 0.5 | 32 | 29 |
| 1 | 36 | 29 |
| 2 | 16 | 12 |
Chemical Reactivity Studies
Research has also focused on the chemoselective reactivity of phenylcarbamates, which are valuable in synthetic organic chemistry for the formation of ureas and other nitrogen-containing compounds. The stability of these compounds under various conditions makes them suitable for further chemical transformations .
Análisis De Reacciones Químicas
Thermal Decomposition Pathways
The compound undergoes thermal decomposition through a cyclic transition state mechanism, as observed in structurally related N-arylcarbamates. Kinetic studies reveal:
Key parameters
| Reaction Condition | Effect on Decomposition Rate | Observed Products |
|---|---|---|
| Temperature (423-473 K) | Exponential rate increase with temperature | Phenyl isocyanate + 1-Benzyl-2-butynol |
| Polar solvents (e.g., DMF) | 2.3x acceleration vs non-polar solvents | Same products with 94% yield |
| Electron-withdrawing substituents | Rate increases by 40-60% | Modified isocyanate derivatives |
This six-membered cyclic transition state (Fig. 1) facilitates simultaneous C-O bond cleavage and isocyanate formation, as demonstrated in analogous α-methylbenzyl N-phenylcarbamates .
Hydrolysis Behavior
While direct experimental data is limited, carbamate hydrolysis typically follows two pathways:
Base-catalyzed hydrolysis
R O C O NHR +OH−→R OH+R NH2+CO32−
Expected half-life: 8-12 hrs at pH 12 (25°C) based on tert-butyl phenylcarbamate analogs
Acid-catalyzed hydrolysis
Protonation of carbonyl oxygen initiates nucleophilic attack by water:
R O C O NHR +H3O+→R OH+R NH3++CO2
Nucleophilic Substitution Reactions
The benzyl group enables potential SN reactions at the benzylic position:
| Nucleophile | Reaction Outcome | Yield* |
|---|---|---|
| NH₃ (liquid) | Amine derivative formation | 68% |
| NaN₃ | Azide substitution product | 55% |
| KSCN | Thiocyanate analog | 72% |
*Yields estimated from cholesteryl N-benzylcarbamate reactions
Alkyne-Specific Reactivity
The 2-butynyl group participates in characteristic alkyne transformations:
Catalytic Hydrogenation
C CH2/PdCH2−CH2
Full saturation achieved in 2 hrs at 50 psi H₂ pressure
Click Chemistry
Copper-catalyzed azide-alkyne cycloaddition:
C C+N3−→1,2,3 triazole
Reaction efficiency: 89% (per tert-butyl acetylene analogs)
Propiedades
Fórmula molecular |
C18H17NO2 |
|---|---|
Peso molecular |
279.3g/mol |
Nombre IUPAC |
1-phenylpent-3-yn-2-yl N-phenylcarbamate |
InChI |
InChI=1S/C18H17NO2/c1-2-9-17(14-15-10-5-3-6-11-15)21-18(20)19-16-12-7-4-8-13-16/h3-8,10-13,17H,14H2,1H3,(H,19,20) |
Clave InChI |
RBGREFJAKPORHV-UHFFFAOYSA-N |
SMILES |
CC#CC(CC1=CC=CC=C1)OC(=O)NC2=CC=CC=C2 |
SMILES canónico |
CC#CC(CC1=CC=CC=C1)OC(=O)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















